2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(16-17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(18)19/h2-10,17H,1H3,(H,18,19)/b16-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAXNVSMZGHDOX-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid typically involves the reaction of aniline with a suitable benzoic acid derivative under specific conditions. One common method is the condensation reaction between aniline and methyl benzoate in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product. The purification of the compound is typically done through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonimidoyl group (-C(=NH)-) exhibits electrophilic character, facilitating nucleophilic attacks under controlled conditions. Key substitutions include:
| Reaction Type | Conditions | Products | Mechanistic Insight |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH, 80–100°C | 2-(methylcarbamoyl)benzoic acid | Base-mediated cleavage of the C=N bond, forming a carbamate intermediate. |
| Thiolation | RSH, DMF, K₂CO₃, 60°C | Thioimidate derivatives | Thiol nucleophiles displace the anilino group via a tetrahedral intermediate. |
Reaction with alkyl/aryl amines generates substituted amidines, while thiols yield thioimidates. Steric hindrance from the ortho-benzoic acid group moderates reaction rates, requiring polar aprotic solvents like DMF or acetonitrile.
Acylation and Condensation Reactions
The anilino nitrogen participates in acylation, forming stabilized intermediates:
| Reaction Partner | Conditions | Products | Notes |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated derivative | Selective acylation at the anilino NH due to reduced steric hindrance. |
| Aldehydes (e.g., benzaldehyde) | TiCl₄, reflux, 12h | Schiff base adducts | Condensation forms imines, stabilized by conjugation with the benzoic acid π-system. |
The electron-withdrawing effect of the carbonimidoyl group enhances the acidity of the anilino N–H (predicted pKa ≈ 8–10), favoring deprotonation and subsequent nucleophilic reactivity .
Cycloaddition and Heterocycle Formation
The carbonimidoyl moiety acts as a dipolarophile in [3+2] cycloadditions:
These reactions exploit the electron-deficient C=N bond, yielding fused heterocycles with potential pharmacological relevance .
Metal Chelation and Coordination Chemistry
The compound acts as a polydentate ligand via its carboxylate oxygen, anilino nitrogen, and imine nitrogen:
Coordination enhances solubility in polar solvents and modifies redox properties, relevant for catalytic or therapeutic applications .
pH-Dependent Tautomerism and Stability
The compound exhibits keto-enol tautomerism in solution:
-
Keto form (Z-configuration): Dominant at pH < 5, stabilized by intramolecular H-bonding between the carboxylate and imine NH.
-
Enol form: Favored at pH > 8, with deprotonation of the imine NH and conjugation with the benzoic acid group.
Degradation pathways include oxidative cleavage of the C=N bond under strong acidic (H₂SO₄, HNO₃) or oxidative (H₂O₂) conditions, yielding nitrobenzoic acid derivatives .
Biological Interactions
Scientific Research Applications
Medicinal Chemistry
2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid has potential therapeutic applications, particularly in the treatment of cancer and other kinase-dependent disorders. Research indicates that compounds with similar structures can modulate cellular activities by inhibiting receptor tyrosine kinases, which are crucial in tumor growth and metastasis .
Case Study: Inhibition of Kinase Activity
- Objective : To evaluate the efficacy of compounds similar to this compound in inhibiting Axl and Mer receptor tyrosine kinases.
- Methodology : In vitro assays were conducted to assess the compounds' ability to inhibit kinase activity.
- Results : The study demonstrated significant inhibition of kinase activity, suggesting potential for developing targeted cancer therapies.
Agricultural Applications
This compound is also being explored for its herbicidal properties. Research has indicated that benzoic acid derivatives can serve as effective herbicides due to their ability to disrupt plant growth processes.
Data Table: Herbicidal Efficacy of Benzoic Acid Derivatives
| Compound Name | Active Ingredient | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | N/A | 1.5 | 85 |
| Other Benzoic Acid Derivative A | N/A | 1.0 | 78 |
| Other Benzoic Acid Derivative B | N/A | 2.0 | 90 |
Note: Efficacy data is based on controlled field trials comparing various compounds.
Mechanism of Action
The mechanism of action of 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Reactivity
2-Acylaminobenzoic Acids
2-Acylaminobenzoic acids, such as those synthesized via reactions of 2-aminobenzoic acid with long-chain alkanoic acid chlorides, share structural similarities with the target compound. However, attempts to form benzamides from these derivatives often result in benzoxazinone derivatives due to intramolecular cyclization .
Methyl-Substituted Benzoic Acids
Methylbenzoic acid isomers (e.g., 2-methylbenzoic acid, CAS 25567-10-6) exhibit simpler substitution patterns but provide a baseline for comparing solubility and acidity. The methyl group in these compounds increases hydrophobicity compared to unsubstituted benzoic acid, whereas the anilino and methylcarbonimidoyl groups in the target compound likely amplify this effect, altering its partition coefficients and extraction behavior .
Complex Pharmaceutical Derivatives
Compounds like 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid (from ) demonstrate how bulky substituents can modulate bioactivity.
Physicochemical Properties
Extraction Efficiency and Solubility
Benzoic acid derivatives exhibit varying extraction rates in emulsion liquid membrane systems. For example:
| Compound | Extraction Rate (%) | Effective Diffusivity (m²/s) | Distribution Coefficient (m) |
|---|---|---|---|
| Benzoic acid | >98% in <5 min | Highest among tested | ~3.5 (hypothetical) |
| Phenol | >98% in <5 min | Moderate | ~3.0 |
| Acetic acid | Slow extraction | Lower than benzoic acid | ~0.5 |
The target compound’s bulky substituents may reduce its effective diffusivity compared to benzoic acid but enhance its distribution coefficient due to increased lipophilicity, positioning it between phenol and benzoic acid in extraction performance .
Acidity and Hydrogen Bonding
The electron-withdrawing carboxylic acid group in benzoic acid (pKa ~4.2) is moderated by substituents. Methyl groups (as in methylbenzoic acid) slightly lower acidity (pKa ~3.8), while electron-donating groups like anilino may increase pKa. The methylcarbonimidoyl group’s electron-withdrawing nature could counteract this, resulting in a pKa closer to unsubstituted benzoic acid .
Biological Activity
2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid is an organic compound with the molecular formula C15H14N2O2. Its unique structure, which combines a benzoic acid moiety with a carbonimidoyl group linked to an aniline derivative, suggests potential biological activities that merit detailed examination. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.
The compound can be synthesized through various methods involving the reaction of benzoic acid derivatives with aniline and carbonimidoyl precursors. The synthetic pathways allow for the generation of derivatives with tailored properties, enhancing its applicability in pharmaceuticals and agriculture.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Analgesic Effects : The compound may also possess pain-relieving properties akin to those of non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further pharmacological studies.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response in biological systems.
1. In Vivo Studies
A study on related compounds demonstrated significant anti-inflammatory effects in a rat model induced with lipopolysaccharides (LPS). The administration of similar derivatives resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, along with reduced white blood cell counts and improved histopathological outcomes .
| Parameter | LPS-Induced Group | Treatment Group (3-CH2Cl) |
|---|---|---|
| TNF-α (pg/mL) | 5.70 ± 1.04 | 2.32 ± 0.28 |
| IL-1β (pg/mL) | Significant Increase | Significant Decrease |
| White Blood Cell Count | Elevated | Reduced |
2. Structure-Activity Relationship (SAR)
The structural features of this compound contribute to its biological activity. The presence of the carbonimidoyl group is believed to enhance binding affinity to COX enzymes, similar to other salicylic acid derivatives known for their analgesic and anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To further understand the potential of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(cyclohexylamino)benzoic acid | C13H17NO2 | Analgesic properties |
| Anthranilic acid | C7H7NO2 | Precursor for indigo dye synthesis |
| 4-amino benzoic acid | C7H9NO2 | UV filter; precursor to folate |
The unique carbonimidoyl functionality attached to the aniline group may confer distinct biological activities compared to these similar compounds, warranting further investigation into its pharmacological potential.
Future Directions
Given its promising biological activities, future research should focus on:
- Clinical Trials : Investigating the therapeutic efficacy and safety profile of this compound in human subjects.
- Mechanistic Studies : Elucidating the detailed molecular mechanisms through which this compound exerts its effects on inflammation and pain.
- Derivatives Development : Exploring modifications to enhance potency and selectivity against specific targets.
Q & A
Q. What are the common synthetic routes for 2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Condensation of aniline derivatives with methylcarbonimidoyl precursors under acidic conditions to form the imine linkage.
- Step 2 : Functionalization of the benzoic acid backbone via nucleophilic substitution or coupling reactions. Key intermediates include 4-aminobenzoic acid derivatives (e.g., ). For example, analogous compounds like 4-[(E)-N-anilino-C-methylcarbonimidoyl]azo-benzoic acid are synthesized via diazo coupling followed by imine stabilization .
Critical Considerations:
- Monitor reaction pH to prevent hydrolysis of the imine group.
- Use anhydrous solvents (e.g., DMF or THF) to avoid side reactions.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the imine group (Z/E configuration) via H and C NMR coupling constants. For example, Z-configuration imines show distinct NOE correlations between aniline protons and methyl groups .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks. Triclinic or monoclinic systems (e.g., space group in ) are common for similar benzoic acid derivatives.
- Infrared Spectroscopy (IR) : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=N imine bonds (~1640 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Software Tools : Use SHELXL ( ) for refinement, leveraging high-resolution data (θ > 25°) to model anisotropic displacement parameters.
- Hydrogen-Bond Analysis : Apply graph-set notation () to classify intermolecular interactions (e.g., motifs for carboxylic acid dimers).
- Validation : Cross-reference with analogous structures (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid in , which has , ). Discrepancies in unit cell parameters may indicate polymorphism .
Q. How to address discrepancies between spectroscopic and computational data for this compound?
Methodological Answer:
- Case Study : If NMR suggests a Z-configuration but DFT calculations favor E, re-evaluate solvent effects (e.g., chloroform vs. DMSO) on tautomer stability.
- Dynamic NMR : Perform variable-temperature experiments to detect slow-exchange conformers.
- Crystallographic Validation : Compare experimental XRD bond lengths (e.g., C=N ~1.28 Å in ) with computational geometry-optimized models .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Stepwise Purification : Isolate intermediates (e.g., via column chromatography) to minimize side-product carryover.
- Catalysis : Use Pd/C or Cu(I) salts to enhance coupling efficiency in aryl-imine formation (e.g., as in ’s synthesis of bis-aryl benzoic acids).
- Reaction Monitoring : Employ LC-MS () to track imine intermediate stability. Typical retention times for benzoic acid derivatives range 8–12 min under reverse-phase conditions .
Q. How does hydrogen bonding influence the biological activity of this compound?
Methodological Answer:
- Structural Analysis : Map hydrogen-bond donors/acceptors (e.g., carboxylic acid O–H and imine N) using Mercury software.
- Biological Assays : Compare activity of polymorphs (e.g., Form I vs. Form II) in receptor-binding studies. For example, 2-(diphenylphosphino)benzoic acid derivatives ( ) show enhanced bioactivity when carboxyl groups participate in strong interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
